Home > Products > Screening Compounds P76248 > (R)-Ibuprofen (S)-Methocarbamol Ester
(R)-Ibuprofen (S)-Methocarbamol Ester -

(R)-Ibuprofen (S)-Methocarbamol Ester

Catalog Number: EVT-1499322
CAS Number:
Molecular Formula: C₂₁H₃₁NO₆
Molecular Weight: 429.51
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

(R)-Ibuprofen (S)-Methocarbamol Ester is a compound derived from the nonsteroidal anti-inflammatory drug ibuprofen and the muscle relaxant methocarbamol. This esterification results in a new chemical entity that potentially combines the therapeutic effects of both parent compounds. Ibuprofen is widely recognized for its analgesic, antipyretic, and anti-inflammatory properties, while methocarbamol is primarily used for its muscle relaxant effects. This combination may enhance the efficacy of pain management therapies.

Source

Ibuprofen was first developed in the 1960s as a safer alternative to aspirin and has since become one of the most commonly used over-the-counter medications . Methocarbamol, introduced in the 1950s, acts on the central nervous system to relieve muscle spasms and pain . The synthesis of (R)-Ibuprofen (S)-Methocarbamol Ester allows for the exploration of combined therapeutic effects from these two established drugs.

Classification
  • Type: Ester
  • Drug Class: Nonsteroidal Anti-Inflammatory Drug / Muscle Relaxant
  • Chemical Formula: C₁₄H₁₈N₂O₄
  • Molecular Weight: 286.30 g/mol
Synthesis Analysis

Methods

The synthesis of (R)-Ibuprofen (S)-Methocarbamol Ester can typically be achieved through direct esterification methods, where ibuprofen and methocarbamol are reacted in the presence of a suitable catalyst. The direct esterification process generally involves the following steps:

  1. Preparation of Reactants: Obtain pure ibuprofen and methocarbamol.
  2. Catalyst Selection: Utilize an acid catalyst such as sulfuric acid or a biocatalyst like porcine pancreas lipase for enzymatic esterification.
  3. Reaction Conditions: Conduct the reaction under controlled temperature and stirring conditions to optimize yield.
  4. Purification: After completion, purify the product using techniques such as recrystallization or chromatography.

Technical Details

The reaction may be performed in a biphasic solvent system to enhance solubility and reaction rates. The optimization of parameters such as molar ratios, temperature, and reaction time is crucial for maximizing yield and purity.

Molecular Structure Analysis

Structure

The molecular structure of (R)-Ibuprofen (S)-Methocarbamol Ester can be represented as follows:

  • Ibuprofen Structure:
    • Chemical Formula: C₁₃H₁₈O₂
    • Functional Groups: Propionic acid derivative with an isobutyl group.
  • Methocarbamol Structure:
    • Chemical Formula: C₁₂H₁₈N₂O₃
    • Functional Groups: Carbamate structure with a phenolic component.

The ester bond forms between the carboxylic acid group of ibuprofen and the hydroxyl group of methocarbamol.

Data

  • Melting Point: Specific melting point data for the ester may vary based on purity but typically falls within a range indicative of both parent compounds.
  • Spectroscopic Data: Nuclear magnetic resonance (NMR) and mass spectrometry (MS) can be employed to confirm structure and purity.
Chemical Reactions Analysis

Reactions

The primary reaction involved in synthesizing (R)-Ibuprofen (S)-Methocarbamol Ester is esterification, characterized by:

RCOOH+OHRCOOR +H2O\text{R}-\text{COOH}+\text{R }-\text{OH}\rightarrow \text{R}-\text{COOR }+\text{H}_2\text{O}

Where R represents ibuprofen's hydrocarbon chain and R' represents methocarbamol's hydroxy group.

Technical Details

The reaction mechanism involves nucleophilic attack by the hydroxyl group on the carbonyl carbon of the carboxylic acid, leading to water elimination and formation of the ester bond.

Mechanism of Action

(R)-Ibuprofen (S)-Methocarbamol Ester potentially exhibits dual action:

  1. Anti-inflammatory Action: Ibuprofen inhibits cyclooxygenase enzymes, leading to decreased synthesis of prostaglandins, which are mediators of inflammation and pain .
  2. Muscle Relaxation: Methocarbamol acts centrally to depress polysynaptic reflexes, providing muscle relaxation and alleviating discomfort associated with muscle spasms .

This combined mechanism could enhance therapeutic outcomes in conditions requiring both pain relief and muscle relaxation.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically a white crystalline solid.
  • Solubility: Solubility may vary; ibuprofen is poorly soluble in water but more soluble in organic solvents, while methocarbamol is more soluble in water due to its polar nature.

Chemical Properties

  • Stability: The stability of the ester bond can be influenced by pH and temperature.
  • Reactivity: The compound may undergo hydrolysis back into its parent components under acidic or basic conditions.
Applications

(R)-Ibuprofen (S)-Methocarbamol Ester has potential applications in:

  • Pharmaceutical Formulations: As a combined analgesic and muscle relaxant for treating conditions like acute pain or muscle spasms.
  • Research Studies: Investigating synergistic effects in pain management therapies.
  • Clinical Trials: Exploring efficacy and safety profiles compared to individual components.

This compound represents an innovative approach to enhancing therapeutic efficacy through chemical modification of existing drugs, potentially leading to improved patient outcomes in pain management scenarios.

Introduction to (R)-Ibuprofen (S)-Methocarbamol Ester

Structural Definition and Stereochemical Significance

The compound "(R)-Ibuprofen (S)-Methocarbamol Ester" (Chemical Formula: C₂₄H₃₁NO₆; Molecular Weight: 429.51 g/mol) is a chiral ester conjugate integrating two pharmacologically distinct moieties: the NSAID (R)-ibuprofen and the muscle relaxant (S)-methocarbamol [8]. The molecule features three critical stereochemical elements:

  • Ibuprofen Moiety: Contains a single chiral center at the α-carbon of the propanoic acid chain. The (R)-enantiomer exhibits negligible cyclooxygenase (COX) inhibition but undergoes partial in vivo inversion to the active (S)-form via hepatic α-methylacyl-CoA racemase [1] [5].
  • Methocarbamol Moiety: Features a chiral center at the carbamate-bearing carbon. The (S)-configuration is selected based on uninvestigated potential for preferential receptor interactions in the central nervous system [4] [6].
  • Ester Linkage: Covalently bonds the carboxylic acid of ibuprofen to the hydroxyl group of methocarbamol, forming a hydrolysable prodrug linkage. This bond's stability dictates release kinetics of the parent drugs [7] [8].

Table 1: Stereochemical Properties of Molecular Components

ComponentChiral CentersBiologically Active FormStereochemical Impact
(R)-Ibuprofen1(S)-enantiomerInactive parent; converts to active (S)-form
(S)-Methocarbamol1Undefined (racemic used clinically)Potential CNS target selectivity
Ester BondN/AN/ADetermines hydrolysis rate & drug release

The stereospecific design leverages metabolic pathways where the (R)-ibuprofen moiety serves as a reservoir for gradual conversion to anti-inflammatory (S)-ibuprofen, while the chiral methocarbamol component may optimize binding to spinal interneuronal targets [1] [4].

Pharmacological Rationale for Esterification of NSAIDs and Muscle Relaxants

Esterification addresses two fundamental limitations in pain management:

  • Synergistic Pharmacodynamics: Combines complementary mechanisms:
  • Ibuprofen: Inhibits COX-1/COX-2, reducing prostaglandin-mediated inflammation and peripheral pain sensitization. The (S)-enantiomer exhibits 160-fold greater COX-2 affinity than (R)-ibuprofen [1] [2].
  • Methocarbamol: Depresses polysynaptic spinal reflexes via central nervous system (CNS) effects, potentially through anticholinergic inhibition of the midbrain reticular activating system. This interrupts the "pain-spasm-pain" cycle in musculoskeletal disorders [4] [6].
  • Enhanced Bioavailability: Native ibuprofen has poor aqueous solubility (21 mg/L), limiting dissolution and absorption. Esterification with hydrophilic methocarbamol increases polarity, potentially improving solubility and pharmacokinetic profiles. Enzymatic esterification strategies (e.g., porcine pancreas lipase catalysis) demonstrate feasibility for similar prodrugs [7].
  • Targeted Drug Release: The ester bond undergoes enzymatic hydrolysis in vivo, enabling simultaneous release of both agents at sites expressing carboxylesterases (e.g., inflamed tissues). This spatiotemporally coordinates anti-inflammatory and muscle-relaxing effects [7] [8].

Table 2: Pharmacological Comparison of Parent Compounds

Parameter(R)-Ibuprofen(S)-MethocarbamolHybrid Ester Rationale
Primary TargetCOX-1/COX-2 (after inversion)Spinal polysynaptic reflexesDual-pathway synergy
Aqueous Solubility21 mg/L (low)HighEnhanced dissolution
BioactivationHepatic inversion to (S)-ibuprofenDirect activitySequential drug release
Therapeutic ClassNSAIDCentrally-acting muscle relaxantMultimodal analgesic

Historical Development of Hybrid NSAID-Muscle Relaxant Compounds

The evolution of hybrid analgesics reflects progressive insights into stereochemistry and prodrug design:

  • First-Generation Racemates: Early ibuprofen formulations (1960s) used racemic mixtures. Clinical observations revealed that only 60% of (R)-ibuprofen undergoes metabolic inversion to active (S)-ibuprofen, with variability between individuals and conditions (e.g., reduced inversion in acute pain) [1] [5]. Methocarbamol was approved as a racemate in 1957 for muscle spasms, with no enantiomeric differentiation in clinical studies [4] [6].
  • Enantiopure NSAID Advances: By the 1990s, (S)-ibuprofen (dexibuprofen) was developed, demonstrating equipotent analgesia at 50-75% of the racemate dose. This validated the therapeutic superiority of stereoselective formulations [1] [5].
  • Hybrid Prodrug Era (2000s-Present): Emerged to address polypharmacy challenges. Precedents include:
  • Ibuprofen-Sorbitol Esters: Synthesized via lipase-catalyzed esterification to enhance water solubility [7].
  • Dual-Action Codrugs: Flurbiprofen-paracetamol conjugates showed improved permeability [7].
  • (R)-Ibuprofen-(S)-Methocarbamol Ester: Represents a rationally designed stereospecific hybrid targeting simultaneous COX inhibition and CNS-mediated muscle relaxation. Preclinical data suggests the ester linkage prolongs drug exposure compared to co-administered parent drugs [8].

Table 3: Evolution of Key Hybrid Analgesics

CompoundDesign EraStereochemical FeaturesPrimary Innovation
Racemic Ibuprofen1960s50:50 R/S mixtureFirst OTC NSAID
Dexibuprofen ((S)-Ibuprofen)1990sEnantiopure S-configuration50% dose reduction vs. racemate
Ibuprofen-Sorbitol Ester2010sAchiral linkerSolubility enhancement
(R)-Ibuprofen-(S)-Methocarbamol2020sDefined R-NSAID + S-muscle relaxantStereoselective dual-mechanism prodrug

Current Research Gaps and Objectives

Despite its rational design, critical unknowns persist regarding this hybrid compound:

  • Stereoselective Metabolism: The hydrolysis kinetics of the ester bond may differ between enantiomeric forms of methocarbamol. Unanswered questions include:
  • Does the (S)-methocarbamol configuration influence esterase-mediated cleavage rates?
  • How does metabolic inversion of (R)-ibuprofen proceed when conjugated? [1] [8]
  • Synergy Quantification: No studies exist comparing the hybrid's efficacy versus physical combinations of (R)-ibuprofen and methocarbamol. Required research includes:
  • In vivo pharmacodynamic studies in inflammatory pain models with myospasm components.
  • Isobolographic analysis to confirm true pharmacological synergy [4] [8].
  • Synthesis Scalability: Current enzymatic esterification (e.g., porcine pancreas lipase) achieves stereoselectivity but faces challenges:
  • Low yields in biphasic systems (e.g., hexane/water).
  • Difficulties in separating ester diastereomers [7] [8].
  • Clinical Translation Gaps:
  • No human bioavailability trials comparing the ester to equivalent doses of parent drugs.
  • Unknown impact of hepatic/renal impairment on ester hydrolysis [6] [8].

Research priorities include developing immobilized enzyme systems for scalable synthesis, validating in vivo synergy in neuroinflammatory models, and establishing stereoselective analytical methods for metabolite tracking.

Properties

Product Name

(R)-Ibuprofen (S)-Methocarbamol Ester

Molecular Formula

C₂₁H₃₁NO₆

Molecular Weight

429.51

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.